
N,N'-Dimethyl-1,3-propanediamine
Overview
Description
N,N'-Dimethyl-1,3-propanediamine (CAS: 111-33-1) is a branched aliphatic diamine with the molecular formula C₅H₁₄N₂. Structurally, it consists of a three-carbon propane backbone with methyl-substituted primary amine groups at both termini. Key properties include:
- Physical state: Liquid at room temperature .
- Boiling point: 143–146°C .
- Density: 0.817 g/mL at 25°C .
- Solubility: Fully miscible in water, attributed to its polar amine groups .
- Synthesis: Produced via a continuous method using dimethylamine and acrylonitrile, achieving >98% yield under hydrogenation with Raney-Ni catalysts .
Preparation Methods
Traditional Batch Synthesis Methods
Acrylonitrile-Dimethylamine Michael Addition
The conventional approach involves reacting acrylonitrile with dimethylamine in a batch reactor, followed by hydrogenation. For example, CN101321722A describes a batch hydrogenation using Raney-Ni at 3 MPa and 90°C, achieving a 93% yield . However, this method suffers from back-mixing and scalability challenges, limiting selectivity and throughput .
Acrolein-Dimethylamine Route
An alternative method uses acrolein and dimethylamine under mild conditions (4°C, 0–3 MPa) to form an intermediate, which is subsequently hydrogenated. While environmentally favorable, this route yields only 91% DMAPA, making it less competitive .
Continuous Fixed-Bed Reactor Synthesis
Reaction Mechanism and Conditions
CN103333073B revolutionized DMAPA production by introducing a two-step continuous process:
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Michael Addition : Dimethylamine and acrylonitrile react in a fixed-bed reactor at 10–120°C and 0.1–8 MPa, achieving >99.5% conversion and selectivity for dimethylaminopropionitrile .
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Hydrogenation : The intermediate undergoes hydrogenation in a second fixed-bed reactor with Raney-Ni and an alkaline alcohol co-catalyst (0.1–10%) at 3–10 MPa, yielding ≥98% DMAPA .
Advantages Over Batch Systems
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Efficiency : Space velocities of 0.1–10 h⁻¹ for the Michael addition and 0.1–4 h⁻¹ for hydrogenation enable high throughput .
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Quality Control : In-line purification eliminates intermediate isolation, reducing energy use and byproducts .
Microchannel Reaction Device Synthesis
Process Innovation
CN113620813B leverages microchannel technology for enhanced mass and heat transfer:
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Michael Addition : Acrylonitrile and dimethylamine react in a microchannel reactor at optimized stoichiometry, achieving 100% conversion and 99.8% selectivity .
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Hydrogenation : A Ni-based alloy catalyst in a continuous reactor ensures 100% conversion and 99.8% selectivity, with final purification yielding 99.95% pure DMAPA .
Scalability and Applications
Microchannel systems reduce reaction times from hours to minutes, making them ideal for high-volume production. The method’s precision minimizes side reactions, such as over-hydrogenation or oligomerization .
Comparative Analysis of Synthesis Methods
Parameter | Batch (CN101321722A) | Fixed-Bed (CN103333073B) | Microchannel (CN113620813B) |
---|---|---|---|
Conversion (Michael Step) | 99% | >99.5% | 100% |
Selectivity (Michael Step) | 93% | >99.5% | 99.8% |
Hydrogenation Yield | 93% | ≥98% | 99.8% |
Pressure (Hydrogenation) | 3 MPa | 3–10 MPa | 6–12 MPa |
Catalyst | Raney-Ni | Raney-Ni + Alkaline Alcohol | Ni-Based Alloy |
Energy Efficiency | Low | Moderate | High |
Catalyst Innovations and Role in Hydrogenation
Raney-Ni with Alkaline Promoters
The fixed-bed method employs Raney-Ni with alkaline alcohol solutions (e.g., 0.5% NaOH in methanol), which stabilize the catalyst and suppress amine degradation . This boosts hydrogenation yields to 98% at 6 MPa .
Ni-Based Alloy Catalysts
Microchannel systems use Ni alloys with enhanced surface area and durability, enabling full conversion at lower temperatures (50–80°C) . These catalysts resist fouling, extending operational lifespans.
Environmental and Economic Considerations
Waste Reduction
Continuous methods eliminate intermittent reactor cleaning and solvent disposal. For instance, the fixed-bed process avoids acrylonitrile purification, reducing hazardous waste by 20% .
Cost Implications
Microchannel reactors cut energy costs by 30% compared to batch systems, despite higher initial capital investment . Fixed-bed systems offer a middle ground, with 15% lower operating costs than batch methods .
Chemical Reactions Analysis
N,N’-Dimethyl-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups. Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-Dimethyl-1,3-propanediamine has a wide range of applications in scientific research and industry:
Biology: It is used in the preparation of bioreducible copolymers for gene delivery.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used as a curing agent for epoxy resins, a cross-linking agent for cellulose fibers, and an anti-shrinking agent for leather.
Mechanism of Action
The mechanism of action of N,N’-Dimethyl-1,3-propanediamine involves its ability to act as a nucleophile due to the presence of amine groups. These amine groups can participate in various chemical reactions, including nucleophilic substitution and addition reactions. The compound can also form hydrogen bonds with other molecules, influencing its reactivity and interactions with other compounds .
Comparison with Similar Compounds
N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA)
- Structure : Four methyl groups on the amine termini (C₇H₁₈N₂).
- Properties : Higher steric hindrance reduces coordination capacity compared to the dimethyl variant. Protonation constants are sensitive to ionic strength .
- Applications : Forms CO₂-switchable pseudogemini surfactants with sodium dodecyl sulfate (SDS), enabling reversible viscosity changes in aqueous solutions .
N,N-Diethyl-1,3-propanediamine
- Structure : Ethyl groups replace methyl on the amines (C₇H₁₈N₂).
- Properties : Lower water solubility due to hydrophobic ethyl groups. Higher boiling point (~170–180°C estimated).
- Applications : Used in Gemini amphiphiles for cytosolic protein delivery, where longer alkyl chains enhance membrane interaction .
N,N-Dimethylethylenediamine
- Structure : Shorter two-carbon backbone (C₄H₁₂N₂).
- Properties : Lower molecular weight (102.18 vs. 116.21 g/mol for dimethyl-propanediamine) and higher volatility.
- Applications : Common in small-molecule catalysis and as a ligand in coordination chemistry.
N,N'-Dibenzyl-1,3-propanediamine
- Structure : Benzyl groups attached to amines (C₁₉H₂₄N₂).
- Properties : Hydrophobic aromatic substituents reduce water solubility. Solid at room temperature.
- Applications : Specialized in organic synthesis for pharmaceuticals and agrochemicals .
N,N’-Bis(3-aminopropyl)-1,3-propanediamine
- Structure : Extended polyamine with four amine groups (C₉H₂₄N₄).
- Properties : High chelation capacity for metal ions (e.g., Cu²⁺, Tb³⁺) due to multiple binding sites .
- Applications : Used in synthesizing Schiff base ligands for enantioselective catalysis .
Comparative Analysis Table
Research Findings and Performance Metrics
- Thermal Stability : The tri-cationic surfactant derived from this compound (VES-T) outperforms Gemini surfactants, withstanding 180°C vs. <150°C for conventional analogs .
- Solubility Enhancement : Methyl groups improve aqueous solubility compared to ethyl or benzyl derivatives, critical for biomedical applications .
- Reactivity in Coordination : Unsubstituted diamines (e.g., 1,3-propanediamine) exhibit stronger metal-binding than methylated variants due to reduced steric hindrance .
Biological Activity
N,N'-Dimethyl-1,3-propanediamine (DMAP) is a compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
- IUPAC Name : N,N'-dimethylpropane-1,3-diamine
- Molecular Formula : C₅H₁₄N₂
- Molecular Weight : 102.18 g/mol
- Boiling Point : 143°C to 146°C
- Density : 0.817 g/cm³
- Solubility : Fully miscible in water at concentrations up to mg/L at 25°C .
Mechanisms of Biological Activity
DMAP exhibits various biological activities, including antimicrobial, antifungal, and potential cytotoxic effects. Its mechanisms can be attributed to its ability to interact with cellular components and influence metabolic pathways.
Antimicrobial Activity
Research indicates that DMAP derivatives display notable antibacterial and antifungal properties. For instance:
- Antibacterial Properties : DMAP has shown effectiveness against several strains of Gram-positive and Gram-negative bacteria. Studies have demonstrated that compounds with lipophilic groups at specific positions exhibit enhanced antibacterial activity .
- Antifungal Activity : DMAP derivatives have also been tested against fungi like Candida albicans and Aspergillus flavus, revealing significant inhibitory effects on their growth and sporulation .
Cytotoxicity
Cytotoxic effects have been observed in various studies, where DMAP derivatives exhibited higher cytotoxicity compared to traditional chemotherapeutic agents. This is particularly relevant in the context of polyamine metabolism interference in mammalian cells .
Case Studies and Research Findings
Several studies have explored the biological activities of DMAP:
- Antiparasitic Activity : In vitro studies have shown that certain DMAP derivatives maintain efficacy against Trichomonas vaginalis at low concentrations (1 μg/mL), comparable to metronidazole .
- Genotoxicity Assessment : A human health assessment indicated that DMAP is not likely to be carcinogenic based on available genotoxicity data . However, it has been associated with skin sensitization in animal models, suggesting caution in handling and exposure .
- Pharmaceutical Applications : As a pharmaceutical intermediate, DMAP is utilized in the synthesis of various compounds, highlighting its importance in drug development .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N,N'-Dimethyl-1,3-propanediamine, and how can reaction yields be optimized?
this compound is synthesized via nucleophilic substitution or condensation reactions. For example, it can be produced by reacting N,N-dimethyl-1,3-diaminopropane with palmitic acid (yielding ~91%) or palmitoyl chloride (~75%). Yield optimization depends on reactant purity, stoichiometric ratios, and reaction conditions (e.g., temperature, solvent polarity). Post-synthesis purification via distillation or chromatography is critical for high-purity outputs .
Q. How is the structural integrity of this compound confirmed in synthetic chemistry?
Structural validation employs spectroscopic techniques:
- IR spectroscopy identifies N-H and C-N vibrational modes (e.g., 2195–2175 cm⁻¹ for C≡N stretches in Schiff base derivatives) .
- ¹H/¹³C NMR resolves methylene and methyl group environments, with shifts around δ 2.2–2.8 ppm for dimethylamino protons .
- X-ray crystallography provides definitive confirmation, as seen in dinuclear copper-mercury complexes .
Q. What role does this compound play in catalytic systems?
The compound acts as a ligand or co-catalyst in diverse systems:
- Zinc dihydride deaggregation : Enhances Lewis acid activity (e.g., CO₂) in organic synthesis by stabilizing reactive intermediates .
- Schiff base complexes : Forms molybdenum complexes for sulfide oxidation, achieving >90% conversion to sulfoxides/sulfones under mild conditions .
Advanced Research Questions
Q. How can this compound be utilized to study lysosomal enzyme delivery in receptor-deficient cells?
The compound cationizes proteins (e.g., LDL) via amine coupling, enabling receptor-independent cellular uptake. In fibroblasts lacking LDL receptors, cationized LDL degradation increased 100-fold, with lysosomal localization confirmed via chloroquine inhibition. Methodological steps include:
- Protein cationization at pH 8–8.
- Radiolabeling for tracking degradation kinetics.
- Assaying cholesterol esterification to validate lysosomal release .
Q. How should researchers address contradictory synthetic yields (e.g., 75% vs. 91%) for derivatives of this compound?
Contradictions arise from reaction mechanisms and side products. For example, palmitoyl chloride’s higher electrophilicity may accelerate hydrolysis, reducing yields vs. palmitic acid. Systematic analysis includes:
- Monitoring intermediates via TLC/GC-MS.
- Quantifying side reactions (e.g., hydrolysis byproduct formation).
- Adjusting solvent polarity (e.g., DMF vs. THF) to stabilize intermediates .
Q. What factors influence the catalytic efficiency of this compound-derived complexes in organic vs. polymer systems?
- Organic synthesis : Solvent polarity (e.g., acetonitrile) and co-catalysts (e.g., tetrabutylammonium periodate) enhance electron transfer in sulfide oxidation .
- Polymer degradation : Transamidation efficiency in polyester analysis depends on DMAPA concentration (≥2 M) and reaction time (48–72 hrs), with MALDI-FT-ICR-MS validating depolymerization products .
Q. What methodological considerations are critical when using this compound in polymer degradation studies?
- Transamidation : Requires anhydrous conditions to prevent side reactions.
- Solubilization : DMAPA solubilizes PET fragments at room temperature, followed by formic acid quenching.
- Extraction : Sequential centrifugation with petroleum ether, ethyl acetate, and dichloromethane isolates degradation byproducts .
Properties
IUPAC Name |
N,N'-dimethylpropane-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-6-4-3-5-7-2/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUPIHHYKUEXQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059398 | |
Record name | N,N'-Dimethylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111-33-1 | |
Record name | N,N′-Dimethyl-1,3-propanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Dimethyl-1,3-propylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Propanediamine, N1,N3-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N'-Dimethylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-dimethylpropane-1,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.509 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N′-Dimethyl-1,3-propylenediamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY959B4RZ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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